Lecozotan hydrochloride

Übersicht

Beschreibung

Lecozotan hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of cognitive dysfunctions such as Alzheimer’s disease. It is a selective antagonist of the 5-hydroxytryptamine receptor 1A, which plays a crucial role in the regulation of neurotransmitters like acetylcholine and glutamate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lecozotan hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes a piperazine ring and a benzodioxin moiety. The key steps include:

Formation of the Piperazine Ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions.

Introduction of the Benzodioxin Moiety: This step involves the cyclization of catechol derivatives with epoxides.

Coupling Reactions: The final steps involve coupling the piperazine and benzodioxin intermediates with a pyridine derivative and a benzamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.

Purification: Involves crystallization and recrystallization steps to obtain the pure hydrochloride salt.

Quality Control: Ensures the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Lecozotan hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Include halogens, nitriles, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Lecozotan hydrochloride (CAS No. 433282-68-9) has the molecular formula and a molecular weight of 520.02 g/mol. It is characterized by its ability to enhance the release of neurotransmitters like glutamate and acetylcholine in the hippocampus, which are critical for cognitive function .

Cognitive Dysfunction Treatment

Lecozotan has been investigated for its efficacy in treating mild-to-moderate Alzheimer's disease. Clinical trials have shown that it can improve cognitive performance without inducing tolerance or desensitization at therapeutic doses .

Neuropharmacology Studies

The compound serves as a model in neuropharmacological research, particularly in studies examining receptor-ligand interactions and neurotransmitter dynamics. Its role as a serotonin 1A receptor antagonist makes it an important tool for understanding cognitive processes .

Behavioral Studies

In behavioral pharmacology, Lecozotan has been used to assess its effects on learning and memory in various animal models. For instance, it significantly improved task performance in aged rhesus monkeys and reversed cognitive impairments in marmosets .

Case Study 1: Cognitive Enhancement in Animal Models

A study involving aged rhesus monkeys demonstrated that administration of Lecozotan at an optimal dose improved task performance efficiency. The findings suggest that Lecozotan may enhance cognitive function through its action on serotonin receptors .

Case Study 2: Reversal of Learning Deficits

Research conducted on marmosets indicated that Lecozotan effectively reversed learning deficits induced by the glutamatergic antagonist MK-801. This highlights its potential application in addressing cognitive impairments associated with neurodegenerative diseases .

Summary Table of Research Findings

| Study | Subjects | Dosage | Findings |

|---|---|---|---|

| Schechter et al., 2005 | Rodents | 0.3 mg/kg s.c. | Enhanced release of glutamate and acetylcholine; improved cognitive function |

| Patat et al., 2009 | Healthy young & elderly | Ascending doses up to 10 mg | Safe and well-tolerated; no significant cognitive impairment observed |

| Behavioral study on monkeys | Aged rhesus monkeys | 1 mg/kg p.o. | Significant improvement in task performance efficiency |

| Marmoset study | Marmosets | 2 mg/kg i.m. | Reversed learning deficits induced by MK-801 |

Wirkmechanismus

Lecozotan hydrochloride exerts its effects by selectively antagonizing the 5-hydroxytryptamine receptor 1A. This receptor is involved in the regulation of neurotransmitter release in the brain. By blocking this receptor, this compound enhances the release of acetylcholine and glutamate, which are crucial for cognitive functions. The molecular targets include the 5-hydroxytryptamine receptor 1A, and the pathways involved are related to neurotransmitter release and synaptic plasticity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

WAY-100635: Another selective antagonist of the 5-hydroxytryptamine receptor 1A.

NAD-299: Known for its similar receptor antagonism properties.

SRA-333: Shares a similar mechanism of action and therapeutic potential.

Uniqueness

Lecozotan hydrochloride is unique due to its specific chemical structure, which allows for selective antagonism of the 5-hydroxytryptamine receptor 1A. This selectivity enhances its potential as a therapeutic agent for cognitive disorders, making it a promising candidate for further research and development .

Biologische Aktivität

Lecozotan hydrochloride, also known as SRA-333, is a selective serotonin 1A (5-HT1A) receptor antagonist that has been investigated for its potential in enhancing cognitive functions, particularly in the context of Alzheimer's disease (AD). This article aims to summarize the biological activity of lecozotan based on diverse research findings, including in vitro and in vivo studies, pharmacokinetics, and clinical trials.

Lecozotan acts primarily as a 5-HT1A receptor antagonist , which plays a crucial role in modulating neurotransmitter systems involved in cognition. By antagonizing this receptor, lecozotan enhances the release of key neurotransmitters such as glutamate and acetylcholine . This mechanism is particularly relevant for cognitive processing and memory enhancement.

In Vitro Studies

In vitro studies have demonstrated that lecozotan significantly potentiates the potassium chloride-stimulated release of glutamate and acetylcholine in the dentate gyrus of the hippocampus. This suggests that lecozotan may enhance synaptic plasticity and cognitive function through its action on cholinergic and glutamatergic systems .

In Vivo Studies

Lecozotan has shown promising results in various animal models:

- In aged rhesus monkeys, lecozotan improved task performance efficiency at an optimal dose of 1 mg/kg p.o. .

- In rats, it enhanced memory in a dose-dependent manner and prevented memory impairment induced by scopolamine, without significantly affecting anxiety or behavioral depression .

Clinical Trials

Lecozotan has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD):

- A study reported that lecozotan was safe and well-tolerated at steady-state doses up to 5 mg q12h , with a maximum tolerated dose exceeding 10 mg .

- It was evaluated in Phase III trials for cognitive deficits associated with Alzheimer's disease, demonstrating a trend toward improvement in cognitive function as measured by the ADAS-Cog scale .

Safety Profile

The safety profile of lecozotan indicates that it is generally well-tolerated. Mild-to-moderate adverse events such as paraesthesia and dizziness were noted but were transient and correlated with plasma concentrations. No significant changes were observed in vital signs or laboratory tests during the trials .

Research Findings Summary

Case Studies

A notable case involved administering lecozotan to aged marmosets, where it reversed learning deficits induced by glutamatergic antagonism. The study highlighted the drug's potential as a treatment for cognitive decline associated with neurodegenerative conditions like Alzheimer's disease .

Eigenschaften

CAS-Nummer |

433282-68-9 |

|---|---|

Molekularformel |

C28H30ClN5O3 |

Molekulargewicht |

520.0 g/mol |

IUPAC-Name |

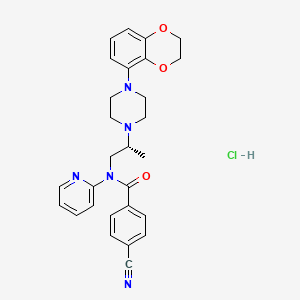

4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride |

InChI |

InChI=1S/C28H29N5O3.ClH/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23;/h2-12,21H,13-18,20H2,1H3;1H/t21-;/m1./s1 |

InChI-Schlüssel |

GXYZREDEYDFJPT-ZMBIFBSDSA-N |

SMILES |

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |

Isomerische SMILES |

C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |

Kanonische SMILES |

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

433282-68-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SRA-333; SRA333; SRA 333; Lecozotan HCl; Lecozotan hydrochloride. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.